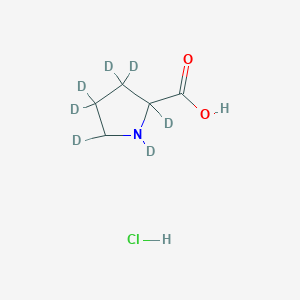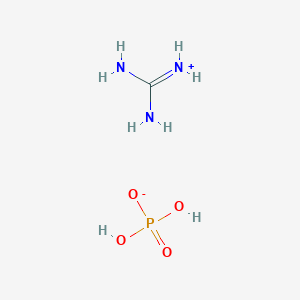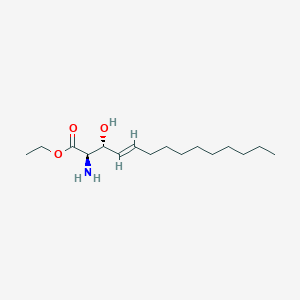![molecular formula C₁₅H₁₆N₂O₃ B1141416 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid CAS No. 1185251-08-4](/img/structure/B1141416.png)
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid often involves multi-step reactions, starting from basic naphthalene derivatives. For example, a related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a process involving methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, followed by hydrogenolysis and demethylation, achieving an overall yield of 44% (Göksu et al., 2003).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid. Crystallographic and spectroscopic elucidation, for instance, of related compounds, provides insights into their molecular frameworks and inter- and intramolecular interactions. Such analysis often reveals the planarity of molecular frameworks and the orientation of substituent groups, which are vital for predicting the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).
Aplicaciones Científicas De Investigación
Bioconjugation and Protein Modification
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, and its analogues like 2-naphthol analogue of tyrosine, have been explored in the genetic incorporation into proteins in Escherichia coli. This process is facilitated through directed evolution of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The chemoselective azo coupling reactions between the 2-naphthol group and diazotized aniline derivatives demonstrate high efficiency, excellent selectivity, and require mild conditions. This advancement opens avenues for precise protein modifications and the development of functional proteins with tailored properties for various scientific applications (Chen & Tsao, 2013).
Fluorescence Derivatization
The compound has been coupled with the amino group of various amino acids to serve as a fluorescent derivatizing agent. The derivatives showcase strong fluorescence, with emissions in both short and long wavelengths, making them beneficial for biological assays and molecular imaging. This application is critical for enhancing the visualization and analysis of biological samples, contributing to advancements in fields like biochemistry and molecular biology (Frade et al., 2007).
Enantiomeric Purity Enhancement
The compound has been used in the preparation of single enantiomers of amino acid derivatives like 2-naphthylalanine. The process involves asymmetric hydrogenation and has been optimized for multikilogram scale production. The resulting compounds maintain high enantiomeric purity, making them valuable for pharmaceutical applications and the synthesis of enantiomerically pure drugs and compounds (Boaz et al., 2005).
Synthesis of Specifically Labeled Peptides
2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid derivatives have been utilized in the synthesis of specifically labeled peptides, serving as an important tool in the study of peptide structures and dynamics. This application is particularly significant in the field of proteomics and drug development, where understanding peptide interactions and structures is crucial (Parnes & Shelton, 1986).
Propiedades
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-acetyl-2-naphthalenyl)amino]Alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










